molecular formula C18H30N4O2S B4538986 1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B4538986
M. Wt: 366.5 g/mol
InChI Key: OLUHWSKSKRGXMO-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiadiazole ring, and multiple dimethylpropanoyl groups

Preparation Methods

The synthesis of 1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves several steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,2-dimethylpropanoyl chloride with piperidine to form 1-(2,2-dimethylpropanoyl)piperidine. This intermediate is then reacted with 5-(2,2-dimethylpropyl)-1,3,4-thiadiazole-2-amine under specific conditions to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide include:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2S/c1-17(2,3)11-13-20-21-16(25-13)19-14(23)12-7-9-22(10-8-12)15(24)18(4,5)6/h12H,7-11H2,1-6H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUHWSKSKRGXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

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